263-Fold Breast Cancer Selectivity vs. Normal Breast Cells (MCF-10A)
ANI-7 exhibits up to 263-fold higher growth inhibitory potency against MCF-7 breast cancer cells compared to MCF-10A normal breast epithelial cells, representing a quantifiable therapeutic window absent in many other AhR ligands. This selectivity is derived from direct head-to-head comparison within the same study [1].
| Evidence Dimension | Growth inhibition selectivity index |
|---|---|
| Target Compound Data | MCF-7 GI50 = 0.38–0.56 μM |
| Comparator Or Baseline | MCF-10A normal breast cells GI50 = 17–26 μM |
| Quantified Difference | Up to 263-fold higher potency in MCF-7 |
| Conditions | In vitro MTT assay; expanded cell line panel including MCF7, MCF7/VP16, BT474, T47D, ZR-75-1, SKBR3, MDA-MB-468, BT20, MDA-MB-231, and normal MCF-10A cells |
Why This Matters
A 263-fold selectivity index quantifies ANI-7's cancer cell preference, reducing the likelihood of cytotoxicity in non-malignant tissue and enhancing its value for targeted breast cancer research.
- [1] Gilbert J, De Iuliis GN, Tarleton M, McCluskey A, Sakoff JA. (Z)-2-(3,4-Dichlorophenyl)-3-(1H-Pyrrol-2-yl)Acrylonitrile Exhibits Selective Antitumor Activity in Breast Cancer Cell Lines via the Aryl Hydrocarbon Receptor Pathway. Mol Pharmacol. 2018 Feb;93(2):168-177. View Source
